molecular formula C10H12BrN3S B2696204 N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine CAS No. 1550158-48-9

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

Cat. No. B2696204
CAS RN: 1550158-48-9
M. Wt: 286.19
InChI Key: BJCPYDVMJNDTRI-UHFFFAOYSA-N
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Description

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a pyrazole derivative that contains a thiophene ring and a bromine atom.

Mechanism of Action

The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is not well understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosine kinases and phosphodiesterases. These enzymes are involved in various cellular processes, including cell signaling and regulation of gene expression. Therefore, N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine may exert its pharmacological effects through the modulation of these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine have not been extensively studied. However, it has been reported to have inhibitory activity against certain enzymes, including tyrosine kinases and phosphodiesterases. These enzymes are involved in various cellular processes, including cell signaling and regulation of gene expression. Therefore, N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine may exert its pharmacological effects through the modulation of these cellular processes.

Advantages and Limitations for Lab Experiments

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its structure is well-defined. It has also been reported to have inhibitory activity against certain enzymes, making it a potential lead compound for drug discovery and development. However, the limitations of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine include its low yield during synthesis and its limited pharmacological data.

Future Directions

There are several future directions for the research on N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine. These include:
1. Further studies on the mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine to better understand its pharmacological effects.
2. Exploration of the potential therapeutic applications of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine, including its use in the treatment of cancer and inflammatory disorders.
3. Synthesis of analogs of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine to improve its pharmacological properties, including its potency and selectivity.
4. Investigation of the pharmacokinetics and pharmacodynamics of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine to better understand its behavior in vivo.
5. Development of new synthetic methods for the preparation of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine with higher yields and improved purity.

Synthesis Methods

The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been reported in the literature. The synthesis involves the reaction of 3-bromothiophene-2-carbaldehyde with ethyl hydrazinecarboxylate in the presence of a base to form the corresponding pyrazole intermediate. The intermediate is then treated with methyl iodide to obtain the final product. The yield of the final product is reported to be around 50%.

Scientific Research Applications

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has been studied for its potential applications in drug discovery and development. It has been reported to have inhibitory activity against certain enzymes, including tyrosine kinases and phosphodiesterases. These enzymes are involved in various cellular processes, including cell signaling and regulation of gene expression. Therefore, N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

properties

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3S/c1-2-14-7-8(5-13-14)12-6-10-9(11)3-4-15-10/h3-5,7,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCPYDVMJNDTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine

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